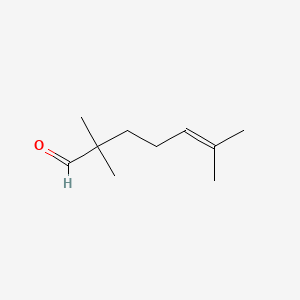
2,2,6-Trimethylhept-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a double bond and three methyl groups attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylhept-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylheptanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,6-trimethylhept-5-en-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the ketone to the corresponding aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptanoic acid.
Reduction: 2,2,6-Trimethylhept-5-en-1-ol.
Substitution: 2,2,6-Trimethyl-5-bromoheptanal.
Applications De Recherche Scientifique
2,2,6-Trimethylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethylhept-5-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s double bond allows it to participate in various addition reactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6-Trimethylheptanal
- 2,2,6-Trimethylhept-5-en-2-one
- 2,2,6-Trimethylheptanoic acid
Uniqueness
2,2,6-Trimethylhept-5-enal is unique due to its specific structure, which combines an aldehyde group with a double bond and multiple methyl groups
Propriétés
Numéro CAS |
52279-00-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2,6-trimethylhept-5-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3 |
Clé InChI |
IHUYETNQLCGWSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


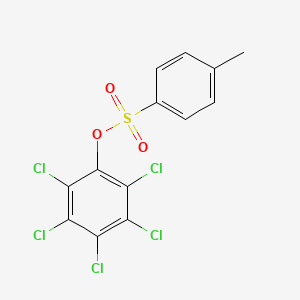
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
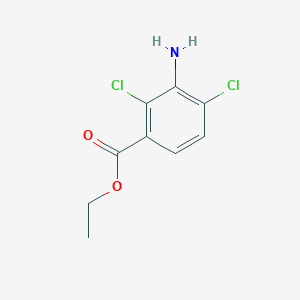


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
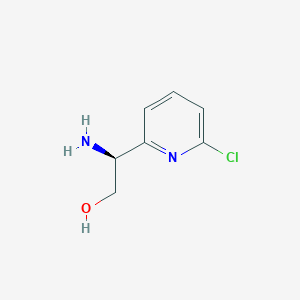

![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

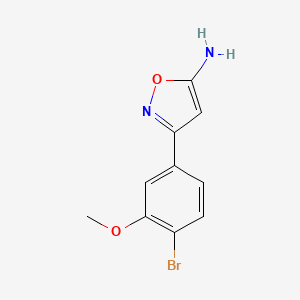

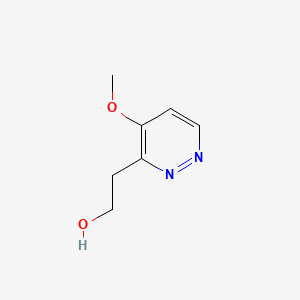
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
